molecular formula C10H10N2S B14377895 5,6,7,8-Tetrahydrothieno[3,4-b]quinoxaline CAS No. 90070-14-7

5,6,7,8-Tetrahydrothieno[3,4-b]quinoxaline

Cat. No.: B14377895
CAS No.: 90070-14-7
M. Wt: 190.27 g/mol
InChI Key: JDXBVQDYBTXCHH-UHFFFAOYSA-N
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Description

5,6,7,8-Tetrahydrothieno[3,4-b]quinoxaline is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the quinoxaline family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-Tetrahydrothieno[3,4-b]quinoxaline typically involves the condensation of a thieno[3,4-b]quinoxaline precursor with appropriate reagents under controlled conditions. One common method includes the reaction of 1,2-diaminobenzene with a thieno[3,4-b]quinoxaline derivative in the presence of a suitable catalyst and solvent. The reaction is often carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and automated reaction monitoring to maintain consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydrothieno[3,4-b]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding dihydro or fully reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoxaline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions (e.g., acidic or basic environments, elevated temperatures).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized quinoxaline derivatives.

Scientific Research Applications

5,6,7,8-Tetrahydrothieno[3,4-b]quinoxaline has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydrothieno[3,4-b]quinoxaline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Quinoxaline: A parent compound with a similar structure but lacking the thieno ring.

    Thieno[3,4-b]quinoxaline: A closely related compound with a fused thieno ring system.

    5,6,7,8-Tetrahydroquinoxaline: A similar compound without the thieno ring.

Uniqueness

5,6,7,8-Tetrahydrothieno[3,4-b]quinoxaline is unique due to the presence of both sulfur and nitrogen atoms in its structure, which imparts distinct chemical and biological properties

Properties

CAS No.

90070-14-7

Molecular Formula

C10H10N2S

Molecular Weight

190.27 g/mol

IUPAC Name

5,6,7,8-tetrahydrothieno[3,4-b]quinoxaline

InChI

InChI=1S/C10H10N2S/c1-2-4-8-7(3-1)11-9-5-13-6-10(9)12-8/h5-6H,1-4H2

InChI Key

JDXBVQDYBTXCHH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NC3=CSC=C3N=C2C1

Origin of Product

United States

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